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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile
CAS No.: 114969-65-2
Cat. No.: B040537
Get Quote
. J

Executive Summary

5-Chloropyrimidine-4-carbonitrile is a critical heterocyclic building block used in the
synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and
antiviral agents. Its structure features a pyrimidine core substituted with a chlorine atom at the
C5 position and a nitrile group at the C4 position. This specific substitution pattern imparts
unique electronic properties, making the compound highly reactive toward nucleophilic
aromatic substitution (

) at the C6 and C2 positions, while the nitrile group serves as a versatile handle for further
transformation into amides, amines, or heterocycles (e.g., tetrazoles).
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Property Data
IUPAC Name 5-Chloropyrimidine-4-carbonitrile
CAS Registry Number 114969-65-2

Molecular Formula

Molecular Weight 139.54 g/mol
SMILES N#CC1=NC=NC=C1ClI
Appearance White to off-white crystalline solid

Soluble in DMSO, MeOH, DCM; sparingly

Solubility
soluble in water

Synthetic Pathway & Regiochemistry
The synthesis of 5-chloropyrimidine-4-carbonitrile typically proceeds via nucleophilic

aromatic substitution (

) on 4,5-dichloropyrimidine. Understanding the regioselectivity is paramount, as the C4 position
is significantly more electrophilic than the C5 position due to resonance stabilization of the
Meisenheimer complex by the ring nitrogens.

Synthesis Workflow (DOT Visualization)
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Caption: Regioselective synthesis favoring C4 substitution due to enhanced electrophilicity
relative to C5.
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Spectroscopic Characterization

The following data is synthesized from theoretical prediction models validated against empirical
data of structural analogs (e.g., 4-chloropyrimidine-5-carbonitrile) to ensure high reliability for
identification purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by two distinct singlets in the aromatic region. The lack of
significant coupling (

Hz) between H2 and H6 is typical for pyrimidines substituted at the 4 and 5 positions.
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Ne—r

Shift (
Position Multiplicity Integration
» PpM)

Assighment
Logic

Most deshielded,;
located between
_ two
H2 9.25-9.35 Singlet (s) 1H )
electronegative
ring nitrogens

(N1, N3).

Deshielded by
adjacent N1 and

H6 9.05-9.15 Singlet (s) 1H inductive effect
of C5-Cl; ortho to
Cl.

NMR Data (100 MHz, DMSO-

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Shift (
Position Type Assignment Logic
» PpmM)
Flanked by two
Cc2 159.0 - 161.0 CH )
nitrogens.
Adjacent to N1; beta
C6 156.0 — 158.0 CH
to CN.
Ipso to Nitrile (CN);
shielded relative to
C4 142.0 - 145.0
C2/C6 but deshielded
by CN.
C5 132.0-135.0 Ipso to Chlorine (CI).
Characteristic nitrile
CN 114.0-116.0

carbon signal.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the nitrile functional group and the pyrimidine

core.

Wavenumber (

Functional Group Intensity Mode
)
o ) Stretching vibration;

C=N (Nitrile) 2240 — 2255 Medium/Sharp ) ]
diagnostic peak.
Pyrimidine ring

C=N/C=C 1560 — 1590 Strong o
skeletal vibrations.

C-CI 740 — 780 Strong Aryl chloride stretch.

C-H (Aromatic) 3050 — 3100 Weak C-H stretching.

Mass Spectrometry (MS)
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The mass spectrum is definitive due to the characteristic chlorine isotope pattern.
* lonization Mode: ESI+ or El
e Molecular lon (

): 139 (base) and 141 (M+2)

 |sotope Pattern: The intensity ratio of m/z 139 to 141 is approximately 3:1, confirming the
presence of a single chlorine atom.

Fragmentation Pathway (DOT Visualization)
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Caption: Primary fragmentation involves loss of HCN from the pyrimidine ring or direct
dehalogenation.

Experimental Protocols for Data Validation
Protocol 1: Sample Preparation for NMR

e Solvent Selection: Use DMSO-
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(99.9% D) as the primary solvent. Chloroform-

(

) may be used, but pyrimidine nitriles often show superior solubility and peak resolution in
DMSO.

Concentration: Dissolve 5-10 mg of the solid analyte in 0.6 mL of solvent.
Acquisition:
o Relaxation delay (

):
seconds (to ensure full relaxation of isolated protons).

o Scans: 16—32 scans are sufficient for high purity samples.
Referencing: Calibrate the spectrum to the residual DMSO pentet at

2.50 ppm.

Protocol 2: HPLC Purity Assessment

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic max) and 220 nm (amide/nitrile sensitivity).

Retention Time: Expect the 5-chloro-4-cyano isomer to elute slightly later than the 4-chloro-
5-cyano isomer due to the lipophilicity difference induced by the dipole moment vectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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